3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid
Description
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is a derivative of pentalene, a bicyclic hydrocarbon, and is characterized by its hexahydro structure, indicating the presence of six additional hydrogen atoms compared to pentalene .
Properties
CAS No. |
90673-63-5 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydropentalene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-5-4-6-2-1-3-7(6)8/h5-7H,1-4H2,(H,10,11) |
InChI Key |
QLCWFBYOQRTROQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC=C(C2C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid typically involves the hydrogenation of pentalene derivatives. One common method is the catalytic hydrogenation of pentalene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
cis-Bicyclo[3.3.0]oct-2-ene: A stereoisomer of pentalene with similar structural features.
Bicyclo[3.3.0]oct-2-ene: Another derivative of pentalene with a different substitution pattern.
Uniqueness
3,3a,4,5,6,6a-Hexahydropentalene-1-carboxylic acid is unique due to its specific hexahydro structure and carboxylic acid functional group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
